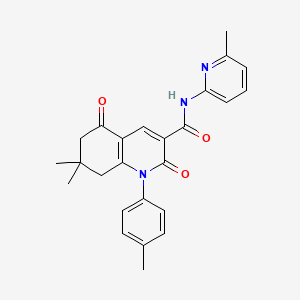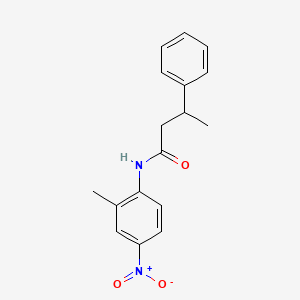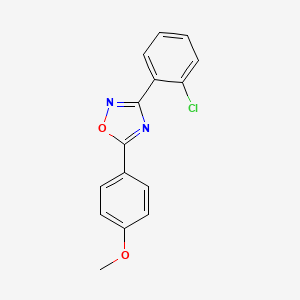![molecular formula C14H17N5O B3979018 N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)
N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly referred to as PIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIT is a triazole-based compound that is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PIT has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can potentially have therapeutic effects. PIT has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival.
Biochemical and Physiological Effects
PIT has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. In neuroscience, PIT has been shown to protect neurons from oxidative stress and excitotoxicity, two processes that are involved in the development of neurodegenerative diseases. Inflammation is also involved in the development of various diseases, and PIT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer research, PIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PIT in lab experiments is its unique chemical structure, which allows for the development of new compounds with potential therapeutic applications. PIT has also been shown to have low toxicity, which makes it a suitable candidate for further research. However, one of the limitations of using PIT in lab experiments is its low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on PIT, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic applications in various fields, and the elucidation of its mechanism of action. In neuroscience, further research is needed to determine the potential of PIT in the treatment of neurodegenerative diseases. In cancer research, further research is needed to determine the efficacy of PIT in the treatment of various types of cancer. In drug design, further research is needed to develop new compounds based on the chemical structure of PIT that have potential therapeutic applications.
Applications De Recherche Scientifique
PIT has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug design. In neuroscience, PIT has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PIT has been shown to inhibit the growth of cancer cells and can potentially be used in the development of anticancer drugs. In drug design, PIT has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(13-15-10-16-18-13)17-11-4-6-12(7-5-11)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H,17,20)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZRNLZBHTNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B3978956.png)
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)


![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979024.png)
![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)